Antifungal agent 71

SDH inhibitor Fusarium oxysporum mycelial growth inhibition

Antifungal agent 71 (compound 6r) is the optimal reference standard for SAR studies on trifluoromethyl pyrimidine SDH inhibitors. It isthe most active compound among 20 analogs against F. oxysporum (EC50 3.61 μg/mL), with a 5.9-fold potency advantage over analog 6a and 4.2-fold over 6b. Its binding orientation involves five distinct SDH residues (GLN-150, ASP-153, LYS-151, GLY-154, GLY-228). Procurement of uncharacterized analogs creates experimental risk; only compound 6r guarantees this validated activity profile.

Molecular Formula C22H16F5N5OS
Molecular Weight 493.5 g/mol
Cat. No. B12388559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 71
Molecular FormulaC22H16F5N5OS
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NCC2=CC=C(C=C2)C3=NN=C(O3)SCC4=C(C=CC=C4F)F)C(F)(F)F
InChIInChI=1S/C22H16F5N5OS/c1-12-29-18(22(25,26)27)9-19(30-12)28-10-13-5-7-14(8-6-13)20-31-32-21(33-20)34-11-15-16(23)3-2-4-17(15)24/h2-9H,10-11H2,1H3,(H,28,29,30)
InChIKeyZXGXAIHBZZENJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 71: 493.45 Da Trifluoromethyl Pyrimidine SDH Inhibitor for Fusarium Research


Antifungal agent 71 (compound 6r) is a synthetic trifluoromethyl pyrimidine derivative containing 1,3,4-oxadiazole and thioether moieties with the molecular formula C22H16F5N5OS and molecular weight of 493.45 Da [1]. This compound was designed and synthesized as part of a series of 20 novel trifluoromethyl pyrimidine derivatives targeting succinate dehydrogenase (SDH), a pivotal enzyme linking the respiratory electron transport chain and tricarboxylic acid cycle in fungi [2]. Antifungal agent 71 is the first reported compound within this specific chemotype to be characterized for antifungal activity against Fusarium oxysporum, with its EC50 value established at 3.61 μg/mL under in vitro mycelial growth inhibition assays [1]. Molecular docking simulations indicate that compound 6r interacts with specific residues (GLN-150, ASP-153, LYS-151, GLY-154, and GLY-228) of the SDH enzyme through hydrogen bonding, distinguishing it from other SDH inhibitors in terms of binding orientation [2].

Why Antifungal Agent 71 Cannot Be Substituted with Generic SDH Inhibitors or In-Class Trifluoromethyl Pyrimidines


Within the succinate dehydrogenase inhibitor (SDHI) fungicide class and the broader trifluoromethyl pyrimidine scaffold, substantial inter-compound activity variation precludes reliable generic substitution. The source study of Antifungal agent 71 evaluated 20 structurally analogous trifluoromethyl pyrimidine derivatives against eight fungal species, revealing that antifungal activity is exquisitely sensitive to specific substituent arrangements [1]. Against F. oxysporum, EC50 values across the series spanned from 3.61 μg/mL (compound 6r) to complete inactivity, with compound 6a (EC50 21.15 μg/mL) and 6b (EC50 15.18 μg/mL) showing substantially lower potency [2]. Even more pronounced, against B. cinerea, EC50 values ranged from 19.43 μg/mL (6g) to 28.22 μg/mL (6i), with other analogs showing minimal to no activity [2]. This intra-series variability—greater than 5-fold difference between the most and least active analogs against the same pathogen—demonstrates that even close structural analogs bearing the identical trifluoromethyl pyrimidine, 1,3,4-oxadiazole, and thioether core cannot be assumed equipotent [1]. Furthermore, molecular docking reveals distinct hydrogen-bonding interaction patterns (compound 6r engages GLN-150, ASP-153, LYS-151, GLY-154, and GLY-228 of SDH) that are not conserved across all analogs, providing a mechanistic basis for activity divergence [2]. Procurement of a structurally similar but uncharacterized analog introduces substantial risk of experimental failure due to undocumented potency differences.

Antifungal Agent 71: Quantitative Differentiation Evidence Against Boscalid and Structural Analogs


Antifungal Agent 71 vs. Boscalid: Direct Head-to-Head EC50 Comparison Against F. oxysporum

In a direct head-to-head in vitro assay, Antifungal agent 71 (compound 6r) exhibited an EC50 of 3.61 μg/mL against Fusarium oxysporum, which is approximately 9-fold higher (less potent) than the commercial SDHI fungicide Boscalid (EC50 0.40 μg/mL) tested under identical conditions [1]. Both compounds were evaluated using the mycelial growth inhibition method against the same F. oxysporum strain in potato dextrose agar (PDA) medium [2].

SDH inhibitor Fusarium oxysporum mycelial growth inhibition

Antifungal Agent 71 vs. Structural Analog 6a: 5.9-Fold Potency Differential Within Same Chemotype Series

Within the same 20-compound synthetic series, Antifungal agent 71 (compound 6r, EC50 3.61 μg/mL) demonstrated 5.9-fold greater potency against F. oxysporum compared to structural analog compound 6a (EC50 21.15 μg/mL), with compound 6b showing intermediate activity at EC50 15.18 μg/mL [1]. All three compounds share the identical trifluoromethyl pyrimidine, 1,3,4-oxadiazole, and thioether core scaffold, differing only in specific substituent groups [2].

SAR analysis trifluoromethyl pyrimidine Fusarium oxysporum

Differential Binding Mode: Antifungal Agent 71 Engages Five Distinct SDH Residues via Hydrogen Bonds

Molecular docking simulations reveal that Antifungal agent 71 (compound 6r) interacts with the succinate dehydrogenase (SDH) enzyme through hydrogen bonds with five specific residues: GLN-150, ASP-153, LYS-151, GLY-154, and GLY-228 [1]. This binding pattern distinguishes compound 6r from other analogs in the series, including the B. cinerea-active compounds 6g and 6i, which exhibit different residue interaction profiles [2].

molecular docking SDH binding hydrogen bonding

Comparative Spectrum Specificity: Antifungal Agent 71 Targets F. oxysporum While 6g/6i Target B. cinerea

Across the 20-compound series, antifungal spectrum specificity varies markedly by substituent: Antifungal agent 71 (compound 6r) shows maximal activity against F. oxysporum (EC50 3.61 μg/mL), while compounds 6g and 6i exhibit superior activity against B. cinerea with EC50 values of 19.43 and 28.22 μg/mL respectively, outperforming the commercial fungicide Pyrimethanil (EC50 57.30 μg/mL) [1]. This differential species selectivity within a single chemotype series demonstrates that Antifungal agent 71 is specifically optimized for F. oxysporum targeting rather than broad-spectrum activity [2].

antifungal spectrum species selectivity Fusarium vs Botrytis

Optimal Research and Procurement Applications for Antifungal Agent 71


SDH Inhibitor Structure-Activity Relationship (SAR) Studies in Fusarium Pathogens

Given Antifungal agent 71's established potency against F. oxysporum (EC50 3.61 μg/mL) and its characterization as the most active compound in its 20-compound series against this pathogen, this compound serves as an optimal reference standard for SAR studies investigating trifluoromethyl pyrimidine-based SDH inhibitors in Fusarium species [1]. The documented 5.9-fold potency advantage over analog 6a (EC50 21.15 μg/mL) and 4.2-fold advantage over analog 6b (EC50 15.18 μg/mL) provides a quantitative baseline for evaluating structural modifications aimed at improving anti-Fusarium activity [2].

Molecular Docking and SDH Binding Mechanism Investigations

Antifungal agent 71 is specifically suitable for molecular docking studies examining SDH interactions, as its hydrogen-bonding pattern with five distinct residues (GLN-150, ASP-153, LYS-151, GLY-154, and GLY-228) has been experimentally determined and published [1]. This compound can serve as a validated positive control or reference ligand when screening novel SDH inhibitors or studying binding pocket interactions involving these specific amino acid residues [2].

Fusarium oxysporum-Specific Antifungal Screening and Resistance Monitoring

Due to the demonstrated species selectivity within the chemotype series, Antifungal agent 71 is the appropriate compound choice for F. oxysporum-focused research programs rather than broad-spectrum antifungal screening [1]. The compound's established EC50 of 3.61 μg/mL against F. oxysporum, determined via standardized mycelial growth inhibition assay, enables its use as a reference compound in resistance monitoring studies or as a benchmark for evaluating novel anti-Fusarium agents [2].

Comparative SDHI Potency Benchmarking Against Boscalid

For researchers seeking to calibrate SDHI potency in Fusarium systems, Antifungal agent 71 provides a valuable intermediate reference point, with potency approximately 9-fold lower than Boscalid (EC50 0.40 μg/mL) under identical assay conditions [1]. This established potency relationship allows Antifungal agent 71 to serve as a useful internal standard or secondary control when evaluating the relative efficacy of novel SDHI candidates against F. oxysporum in vitro [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 71

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.